molecular formula C9H13NO4S2 B6011616 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid

4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid

Cat. No. B6011616
M. Wt: 263.3 g/mol
InChI Key: KCBZUVACBZQYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as STS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising effects in various fields of research, including cancer treatment, neurology, and immunology. In

Mechanism of Action

The mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation in the brain, and modulating the immune response in autoimmune diseases. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for acid-base balance and ion transport in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential to induce apoptosis in cancer cells, which may have implications for cancer treatment. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have neuroprotective effects, which may have implications for treating neurodegenerative diseases. One limitation of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential toxicity, particularly at high doses. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects.

Future Directions

There are several future directions for research on 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid. One area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid as a cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects, particularly at high doses.

Synthesis Methods

4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with sec-butylamine and sulfonyl chloride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, particularly in breast and lung cancer cells. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied for its potential use in immunology research, particularly in modulating the immune response in autoimmune diseases.

properties

IUPAC Name

4-(butan-2-ylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-3-6(2)10-16(13,14)7-4-8(9(11)12)15-5-7/h4-6,10H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBZUVACBZQYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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